molecular formula C23H16F3N3OS2 B2387759 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-60-9

4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2387759
CAS No.: 392301-60-9
M. Wt: 471.52
InChI Key: QQKRJDJNFQPQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a [[4-(trifluoromethyl)phenyl]methyl]sulfanyl group and at position 2 with a benzamide moiety bearing a 4-phenyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic and steric properties critical for biological interactions .

Properties

IUPAC Name

4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3OS2/c24-23(25,26)19-12-6-15(7-13-19)14-31-22-29-28-21(32-22)27-20(30)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKRJDJNFQPQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, highlighting relevant research findings and case studies.

The molecular formula of the compound is C23H24F3N3O4S2C_{23}H_{24}F_3N_3O_4S_2, with a molecular weight of approximately 527.58 g/mol. The presence of trifluoromethyl and methylsulfanyl groups contributes to its unique biological profile.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : Thiadiazoles interact with cellular targets, leading to apoptosis in cancer cells. The mesoionic character allows these compounds to cross cellular membranes effectively .
  • Case Studies :
    • A study on related thiadiazole derivatives demonstrated significant cytotoxicity against human leukemia (HL-60), melanoma (SK-MEL-1), and ovarian cancer (SK-OV-3) cell lines .
    • Another investigation found that compounds with similar structures exhibited IC50 values ranging from 4.27 µg/mL to 12.57 µg/mL against various cancer lines, indicating potent anticancer effects .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been explored. The compound's ability to disrupt bacterial cell walls and inhibit growth has been documented.

  • Research Findings : Thiadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Their lipophilicity enhances membrane permeability, facilitating their antimicrobial action .

Anti-inflammatory Effects

Inflammation-related disorders are another area where thiadiazole derivatives have shown promise.

  • In vitro Studies : Compounds have been tested for their ability to reduce pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 ValuesReference
AnticancerHL-60, SK-MEL-1, SK-OV-34.27 µg/mL - 12.57 µg/mL
AntimicrobialVarious bacterial strainsVariable
Anti-inflammatoryIn vitro modelsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzamide-Thiadiazole Class

Several analogs of Compound A have been synthesized and characterized, differing primarily in substituents on the benzamide or the sulfanyl-linked aryl group. Key examples include:

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Benzamide Substituent Thiadiazole-5-Substituent Key Properties/Activities References
Compound A 4-Phenyl [4-(Trifluoromethyl)phenyl]methylsulfanyl High lipophilicity (CF₃ group)
3,4-Dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide 3,4-Dimethoxy [4-(Trifluoromethyl)phenyl]methylsulfanyl Enhanced solubility (methoxy groups)
4-tert-Butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide 4-tert-Butyl [4-(Trifluoromethyl)phenyl]methylsulfanyl Increased steric bulk
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-(Dimethylsulfamoyl) [4-Chlorophenyl]methylsulfanyl Potential sulfonamide-based bioactivity
3-Nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide 3-Nitro [4-(Trifluoromethyl)phenyl]methylsulfanyl Electron-withdrawing nitro group

Key Research Findings

  • Structural Stability : The thiadiazole ring in Compound A is resistant to tautomerization under physiological conditions, as confirmed by IR and NMR studies (cf. ) .
  • Crystallography : Analogous compounds (e.g., ) were resolved via X-ray crystallography using SHELX programs, highlighting planar thiadiazole geometries critical for target binding .
  • ADMET Profiles : Computational models predict moderate metabolic stability for Compound A due to the CF₃ group, though in vivo studies are needed for validation .

Q & A

Q. What are the optimized synthetic routes for 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3–12 hours) to form the 1,3,4-thiadiazole ring .

Sulfanyl Group Introduction : Nucleophilic substitution using 4-(trifluoromethyl)benzyl mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .

Benzamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole intermediate and 4-phenylbenzoyl chloride .
Optimization Strategies :

  • Solvent Choice : DMF or DMSO enhances solubility of intermediates, improving yields to 75–85% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) ensures >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR) .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity between thiadiazole and benzamide moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to confirm molecular formula .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Anticancer Potential :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Fluorescence-based assays to identify inhibitory activity (e.g., ATPase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when substituent modifications do not align with expected biological outcomes?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with incremental changes (e.g., replacing trifluoromethyl with methyl or ethoxy groups) to isolate steric/electronic effects .
  • Computational Docking : Use molecular docking (AutoDock Vina) to compare binding modes in target proteins (e.g., kinases) and identify non-canonical interactions .
  • Metabolite Profiling : LC-MS/MS to detect unexpected metabolic modifications (e.g., sulfoxide formation) that alter activity .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in complex biological systems?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Biotinylated compound incubated with cell lysates; streptavidin beads isolate binding proteins for MS identification .
    • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes conferring resistance/sensitivity .
  • Pathway Analysis :
    • Transcriptomics (RNA-seq) : Compare gene expression profiles in treated vs. untreated cells to map affected pathways (e.g., apoptosis, oxidative stress) .

Q. What strategies can improve the pharmacokinetic profile of this compound, particularly solubility and bioavailability?

Methodological Answer:

  • Formulation Optimization :
    • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous solubility .
    • Co-Solvents : Use cyclodextrin complexes or PEG-based solutions for in vivo administration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase lipophilicity and intestinal absorption .
  • ADME Studies :
    • Caco-2 Permeability Assays : Predict intestinal absorption; Papp values >1×10⁻⁶ cm/s indicate favorable permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.